Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate

Catalog No.
S15916355
CAS No.
M.F
C10H10Cl2O3
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate

Product Name

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

UKTVFELENKBZEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1Cl)Cl)O

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate is an organic compound classified as an ester, characterized by a methyl ester functional group attached to a 2-hydroxypropanoate backbone. Its molecular formula is C10H8Cl2O3C_{10}H_{8}Cl_{2}O_{3} with a molecular weight of approximately 247.07 g/mol. The compound features a dichlorophenyl group, which contributes to its chemical properties and potential biological activities. The presence of the hydroxyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 3-(2,6-dichlorophenyl)-2-hydroxypropanoic acid and methanol.
  • Reduction: The carbonyl group may be reduced to form the corresponding alcohol.
  • Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions are significant for modifying the compound for specific applications in research and industry.

Research into the biological activity of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate suggests potential antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, possibly modulating enzyme activity or receptor binding. Studies indicate that compounds with similar structures often exhibit significant biological effects, making this compound a candidate for further pharmacological investigation.

The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate typically involves:

  • Esterification: The reaction between 3-(2,6-dichlorophenyl)-2-hydroxypropanoic acid and methanol in the presence of an acid catalyst under reflux conditions.
    3 2 6 dichlorophenyl 2 hydroxypropanoic acid+methanolacid catalystMethyl 3 2 6 dichlorophenyl 2 hydroxypropanoate+water\text{3 2 6 dichlorophenyl 2 hydroxypropanoic acid}+\text{methanol}\xrightarrow{\text{acid catalyst}}\text{Methyl 3 2 6 dichlorophenyl 2 hydroxypropanoate}+\text{water}
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.

Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate has various applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic applications due to its biological activity.
  • Pharmaceutical Development: Explored as a lead compound for designing new drugs targeting specific diseases.
  • Industrial Use: Employed in producing specialty chemicals and materials.

Interaction studies of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate focus on its binding affinity to enzymes or receptors. The unique structure of the dichlorophenyl group may influence its interaction profiles, potentially leading to selective modulation of biochemical pathways. This aspect is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 3-hydroxypropanoate6149-41-30.96
Methyl (3-chlorophenyl)acetate6725-44-60.94
Ethyl 2-(3-chlorophenyl)acetate14062-29-40.92
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate1329489-84-00.92

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.0006996 g/mol

Monoisotopic Mass

248.0006996 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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